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Compound of Interest

Compound Name: Dodec-4-en-2-one

Cat. No.: B15285535

Disclaimer: No direct toxicological studies on Dodec-4-en-2-one have been identified in
publicly available literature. This document provides a predictive toxicological profile based on
the known properties of structurally similar compounds, hamely alpha,beta-unsaturated
ketones, aliphatic ketones, and medium-chain alkenes. The information herein is intended for
research and drug development professionals and should be used as a guide for potential
hazard identification and future toxicological testing.

Introduction

Dodec-4-en-2-one is a C12 alpha,beta-unsaturated ketone. Its chemical structure, featuring a
reactive electrophilic center, suggests potential for biological activity and associated toxicities.
This guide synthesizes the expected toxicological profile of Dodec-4-en-2-one by applying
principles of read-across toxicological assessment from related chemical classes.

Predicted Toxicological Endpoints

The toxicological profile of Dodec-4-en-2-one is predicted based on its structural alerts: an
alpha,beta-unsaturated ketone system and a medium-chain aliphatic tail. The primary
mechanism of toxicity for alpha,beta-unsaturated carbonyls is their ability to act as Michael
acceptors, readily reacting with nucleophilic moieties in biological systems, most notably with
sulfhydryl groups of proteins and glutathione (GSH).[1][2][3]

Table 1: Predicted Toxicological Endpoints for Dodec-4-en-2-one
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Toxicological Endpoint

Predicted Outcome

Basis for Prediction
(Structural Analogs)

Acute Oral Toxicity

Moderately toxic

Aliphatic ketones and
alpha,beta-unsaturated
ketones can exhibit moderate
acute toxicity. The long
aliphatic chain may influence

absorption.

Dermal Irritation/Corrosion

Irritant

Alpha,beta-unsaturated
ketones are often irritating to

the skin.

Eye Irritation

Irritant

Similar to dermal irritation,
direct contact is likely to cause

eye irritation.

Skin Sensitization

Sensitizer

The electrophilic nature of the
alpha,beta-unsaturated ketone
moiety is a strong structural
alert for skin sensitization via
covalent binding to skin

proteins.

Genotoxicity/Mutagenicity

Potential for genotoxicity

Alpha,beta-unsaturated
ketones can react with DNA
bases, leading to mutagenicity.
The potential depends on

detoxification pathways.

Cytotoxicity

Cytotoxic

Depletion of intracellular
glutathione (GSH) and
adduction to cellular proteins
by alpha,beta-unsaturated

ketones can lead to cell death.

[1](2]

Neurotoxicity

Potential for neurotoxicity

Some alpha,beta-unsaturated
ketones have shown

neurotoxic effects, likely
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through adduction to sulfhydryl
groups on critical neuronal

proteins.[3]

Aliphatic ketones can
potentiate the hepatotoxicity of

Hepatotoxicity Potential for hepatotoxicity other chemicals, and direct
toxicity is possible, especially
with GSH depletion.[4][5]

Some aliphatic ketones have
Nephrotoxicity Potential for nephrotoxicity been shown to potentiate

kidney injury.[4][5]

Proposed Metabolic Pathway

The metabolism of Dodec-4-en-2-one is expected to proceed primarily through two main
pathways:

o Conjugation with Glutathione (GSH): The electrophilic 3-carbon of the alpha,beta-
unsaturated ketone is susceptible to Michael addition by glutathione, a key detoxification
pathway.[1][2] This is often followed by further metabolism of the GSH conjugate.

» Reduction of the Ketone: The ketone functional group can be reduced to a secondary alcohol
by carbonyl reductases.[1][2]

» Oxidation of the Alkene: The double bond can be a site for oxidation, potentially forming
epoxides.[6]
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Hypothetical metabolic pathway of Dodec-4-en-2-one.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the toxicological
profile of Dodec-4-en-2-one.

In Vitro Cytotoxicity Assay (OECD 129)

Objective: To determine the concentration of Dodec-4-en-2-one that causes 50% cell death
(IC50) in a mammalian cell line.

Methodology:
e Cell Culture: Balb/c 3T3 cells are cultured in appropriate media and conditions.

o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

attach overnight.[7]

o Treatment: A stock solution of Dodec-4-en-2-one is prepared in a suitable solvent (e.qg.,
DMSO). Serial dilutions are made to create a range of test concentrations. The cells are then
treated with these concentrations for a specified period (e.g., 24 hours).[7]
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« Cell Viability Assessment: After the exposure period, cell viability is assessed using a
validated method such as the Neutral Red Uptake (NRU) assay or MTT assay.[7]

+ Data Analysis: The absorbance is read using a plate reader, and the percentage of cell
viability is calculated relative to the solvent control. The IC50 value is determined by plotting
a dose-response curve.

Preparation

Cell Culture Test Compound Prep
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Workflow for an in vitro cytotoxicity assay.

In Chemico Skin Sensitization: Direct Peptide Reactivity
Assay (DPRA) (OECD 442C)

Objective: To assess the potential of Dodec-4-en-2-one to induce skin sensitization by
measuring its reactivity with synthetic peptides containing cysteine and lysine.

Methodology:

o Peptide Solutions: Standardized solutions of synthetic peptides containing either cysteine or
lysine are prepared.

¢ Incubation: Dodec-4-en-2-one is incubated with each peptide solution for a defined period
under controlled conditions.

¢ Analysis: The concentration of the unreacted peptide is measured using high-performance
liquid chromatography (HPLC) with UV detection.

o Calculation: The percentage of peptide depletion is calculated for both the cysteine and
lysine peptides.

o Prediction Model: The mean peptide depletion is used in a prediction model to classify the
substance as having no, low, moderate, or high skin sensitization potential.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse
Mutation Test) (OECD 471)

Objective: To assess the mutagenic potential of Dodec-4-en-2-one by its ability to induce
reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

Methodology:

» Bacterial Strains: A set of bacterial strains with known mutations in the histidine (Salmonella)
or tryptophan (E. coli) operon are used.

o Exposure: The bacterial strains are exposed to various concentrations of Dodec-4-en-2-one,
both with and without an exogenous metabolic activation system (S9 mix).
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e Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific
amino acid required for their growth.

e Incubation: The plates are incubated for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation
allowing them to grow on the minimal medium) is counted.

» Evaluation: A substance is considered mutagenic if it causes a concentration-related
increase in the number of revertant colonies over the background level.

Logical Relationships in Read-Across Assessment

The toxicological predictions for Dodec-4-en-2-one are based on the principle of read-across,
where data from a well-studied source chemical is used to predict the properties of a
structurally similar target chemical.

Toxicological Data

Source: Aliphatic Ketones

Target: Dodec-4-en-2-one Source: Alpha,beta-Unsaturated Ketones

Informs Structural Similarity

Predicted Toxicity

Click to download full resolution via product page

Logical framework for read-across toxicological assessment.

Conclusion
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While no specific toxicological data for Dodec-4-en-2-one is currently available, its chemical
structure as an alpha,beta-unsaturated ketone strongly suggests a potential for toxicity,
particularly skin sensitization, cytotoxicity, and genotoxicity. The predicted toxicological profile
presented in this guide is based on established knowledge of structurally related compounds
and serves as a framework for designing a comprehensive testing strategy. The experimental
protocols outlined provide standardized methods for evaluating the key predicted toxicological
endpoints. Further investigation through these and other relevant assays is essential to
definitively characterize the toxicological profile of Dodec-4-en-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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